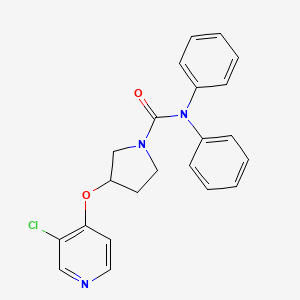

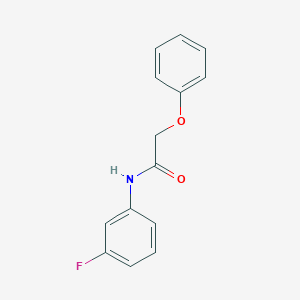

3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyridine and pyrrolidine derivatives, which are often explored for their potential antioxidant, insecticidal, fungicidal, and other biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from substituted pyridines or chloropyridines. For instance, one paper describes the synthesis of pyrrolidine derivatives by reacting chloro-substituted phenols with various substituents to create a series of carboxylic acid derivatives . Another paper details the synthesis of pyrazole carboxamides by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods could potentially be adapted for the synthesis of the compound , suggesting that a similar approach involving chlorination, oxidation, and amidation reactions could be employed .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as X-ray diffraction, IR, 1H NMR, and HRMS . These techniques help in confirming the structure and the presence of specific functional groups in the synthesized compounds. For the compound of interest, similar analytical methods would likely be used to confirm its structure, ensuring that the desired product has been obtained.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide". However, they do mention the reactivity of similar compounds. For example, a pyridinyl dihydro-1,2,4-triazinone compound reacts with palladium(II) to form a complex that undergoes oxidative C–C coupling reactions with ketones . This suggests that the compound may also participate in complexation and coupling reactions, depending on its functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting temperatures of related compounds are influenced by lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables . The chemical properties, such as antioxidant activity, have been evaluated using assays like DPPH radical scavenging and reducing power assays . For the compound , similar assays could be used to assess its antioxidant potential, and its physical properties could be predicted based on its molecular symmetry and lattice energy.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antibacterial Agents : Research has demonstrated the potential of similar pyrrolidine carboxamide derivatives as anti-HIV-1 agents due to their inhibitory action on non-nucleoside reverse transcriptase. For example, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been identified as a potential anti-HIV-1 agent, suggesting that related compounds may also possess significant antiviral properties (R. Tamazyan et al., 2007). Additionally, pyridonecarboxylic acids and their derivatives have been explored for their antibacterial activity, indicating a broader spectrum of applications in combating infectious diseases (H. Egawa et al., 1984).

Cancer Research : Synthesis and study of bipyridine-carboxamide derivatives have shown promising results in cancer research, particularly in non-linear optical (NLO) properties and molecular docking studies related to tubulin inhibition, which is a crucial target in cancer therapy. These findings suggest potential applications in the development of anticancer drugs (R. Jayarajan et al., 2019).

Material Science Applications

Synthesis of Aromatic Polyamides : Research into aromatic polyamides containing N,N′-Di(4-n-alkylphenyl)benzodiimide units on the main chain has shown enhanced thermal stability and excellent solubility, making these compounds ideal for high-performance materials in various industries (K. Choi & J. Jung, 2004).

Anticonvulsant Applications : The study of anticonvulsant enaminones and their hydrogen bonding reveals insights into the structural requirements for anticonvulsant activity, which could guide the synthesis of new therapeutic agents (M. Kubicki et al., 2000).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules like this compound can help in obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

properties

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N,N-diphenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2/c23-20-15-24-13-11-21(20)28-19-12-14-25(16-19)22(27)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19H,12,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUZBLZVAOWHSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)

![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)

![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)

![Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2549884.png)

![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)

methanone](/img/structure/B2549886.png)